molecular formula C12H14N4 B2837285 5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine CAS No. 1305336-09-7

5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine

Cat. No. B2837285
CAS RN: 1305336-09-7
M. Wt: 214.272
InChI Key: QVVAGHLYGKZDLG-UHFFFAOYSA-N
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Description

“5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine” is a chemical compound with the CAS Number: 1305336-09-7 . It has a molecular weight of 214.27 . The compound is typically stored in a dry room at normal temperature . It is a solid in physical form .


Synthesis Analysis

The synthesis of substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, such as our compound of interest, has been the subject of research over the last 5 years . A general approach to the synthesis of [1,2,3]triazolo[1,5-a]-pyrazines involves the sequential formation of 1,2,3-triazole and pyrazine rings . This can be achieved through the reaction of azides with acetylenedicarboxylic acid ester, yielding 1,2,3-triazoles, which after removal of the Boc protection from the amine group, result in lactam cyclization forming triazolopyrazines .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C12H14N4/c1-2-4-11(5-3-1)9-15-6-7-16-12(10-15)8-13-14-16/h1-5,8H,6-7,9-10H2 .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including heterocyclization, intramolecular azide-alkyne cycloaddition, and lactam cyclization . These reactions lead to the formation of the 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine system .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 214.27 .

Scientific Research Applications

Antimicrobial and Antifungal Activity

A series of new pyrazoline and pyrazole derivatives, including those related to triazolo[1,5-a]pyrazines, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown effectiveness against various Gram-negative and Gram-positive bacteria as well as yeast-like fungi, making them potential candidates for antimicrobial drug development. For instance, compounds synthesized from 3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole and 3-hydrazinyl-5,10-dihydro-[1,2,4]triazino[5,6-b]quinoxaline have exhibited promising antimicrobial properties (Hassan, 2013).

Antiviral Activity

Research into benzamide-based 5-aminopyrazoles and their derivatives, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, has demonstrated significant antiviral activities against the H5N1 subtype of influenza A virus. These findings suggest potential applications in developing antiviral agents for combating avian influenza (Hebishy, Salama, & Elgemeie, 2020).

Cardiovascular Therapy

1,2,4-Triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. Among these compounds, some have shown to be more potent than existing cardiovascular drugs, highlighting their potential as new therapeutic agents for cardiovascular diseases (Sato et al., 1980).

Synthesis and Chemical Properties

The synthesis and chemical properties of 5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine derivatives have been explored to create new compounds with potential biological activities. For example, the regioselective synthesis of chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines from α-amino acid derivatives under mild conditions has been reported, providing a basis for further exploration of their biological applications (Mohapatra et al., 2007).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11(5-3-1)9-15-6-7-16-12(10-15)8-13-14-16/h1-5,8H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVAGHLYGKZDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=N2)CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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